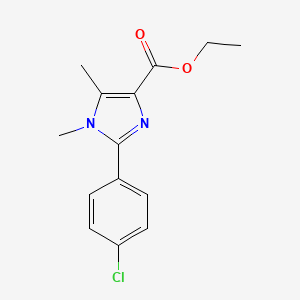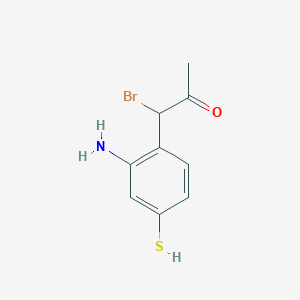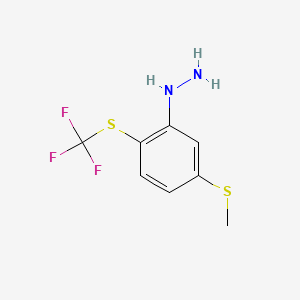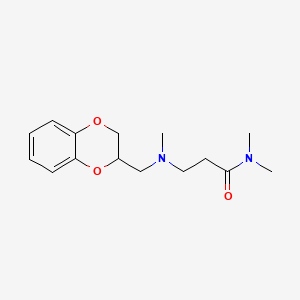
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F4O It is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a dichlorobenzene derivative, is reacted with a fluorinating agent like potassium fluoride in the presence of a catalyst. The trifluoromethoxy group can be introduced using trifluoromethyl ethers under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized products .
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These interactions can influence the compound’s reactivity and binding affinity with various substrates. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,2-Dichloro-4-(trifluoromethoxy)benzene
- 1,3-Dichloro-5-(trifluoromethoxy)benzene
Uniqueness
1,2-Dichloro-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its halogen and trifluoromethoxy groups. This arrangement can lead to distinct chemical properties and reactivity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can influence the compound’s electron density and steric effects, affecting its behavior in chemical reactions .
Propiedades
Fórmula molecular |
C7H2Cl2F4O |
|---|---|
Peso molecular |
248.99 g/mol |
Nombre IUPAC |
1,2-dichloro-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
Clave InChI |
GZFCIZMDFUSIEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)










